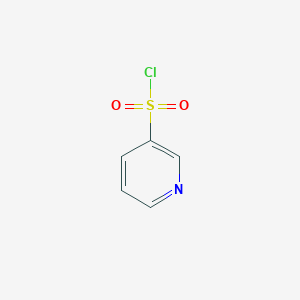
3-Methylcinnoline
Vue d'ensemble
Description
3-Methylcinnoline is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.17 . It is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
Methylation of 4-hydroxy-3-methylcinnoline gives two products, by alkylation at N-1 and N-2 . Quaternisation of 3-methylcinnoline with methyl iodide gives the 1- and 2-methiodides .Molecular Structure Analysis
The molecular structure of 3-Methylcinnoline consists of 9 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
3-Methylcinnoline has a melting point of 47-48 ºC, a boiling point of 280 ºC, and a density of 1.141 .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties Research focusing on novel quinolines-amino esters, a category to which 3-Methylcinnoline belongs, has demonstrated promising antibacterial and antifungal properties. Certain derivatives have shown strong antibacterial activity against specific strains like Bacillus subtilis and Staphylococcus aureus, as well as notable antifungal activity against Candida Albicans. This positions these derivatives as potential candidates for new antibacterial and antifungal agents (Moussaoui et al., 2021).
Bioactive Compound Analysis and Drug Resemblance 3-Methyl Quinoline has been identified as a bioactive compound through GCMS analysis and has demonstrated drug resemblance, adhering to Lipinski's rule of five. Its high bioavailability score suggests its potential for further studies in drug discovery, particularly in improving the success rates of new drug entities by studying their ADME (absorption, distribution, metabolism, and excretion) and toxicological aspects (Lenin et al., 2022).
Synthetic Transformations and Functionalization Studies on quinoxaline derivatives, including 3-Methylcinnoline, have shed light on their potential as efficient fluorophores, widely used in biochemistry and medicine. These derivatives are being explored for their promise as antioxidants, radioprotectors, and their capability for functionalization via free-radical pathways, highlighting their significance in creating sensitive and selective compounds for various biological systems (Aleksanyan & Hambardzumyan, 2013).
Asymmetric Hydrogenation Catalysts 3-Methylcinnoline and its derivatives are also instrumental in asymmetric hydrogenation, a critical process in the production of chiral pharmaceutical ingredients. The catalysts derived from these compounds have shown excellent enantioselectivities and high catalytic activities, proving their worth in the efficient preparation of chiral pharmaceutical ingredients, an essential component in the pharmaceutical industry (Imamoto et al., 2012).
Mécanisme D'action
Safety and Hazards
When handling 3-Methylcinnoline, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
3-Methylcinnoline has been used in the development of a new class of selective CBP/EP300-bromodomain (BRD) inhibitors . These inhibitors have shown promise in reducing the pro-inflammatory response by decreasing the secretion of IL-1β, MCP-1, IL-1α, and IL-6 from TNF-α-stimulated animals and inhibiting the migration of innate immune cells towards the draining lymph node . This suggests that 3-Methylcinnoline and its derivatives could have potential applications in the treatment of inflammatory and autoimmune disorders .
Propriétés
IUPAC Name |
3-methylcinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-6-8-4-2-3-5-9(8)11-10-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYRROMZZGLFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341755 | |
| Record name | 3-Methylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcinnoline | |
CAS RN |
17372-78-0 | |
| Record name | 3-Methylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



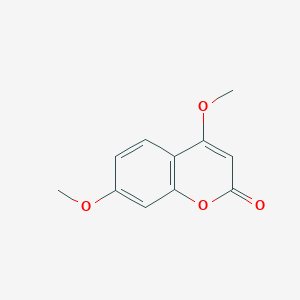


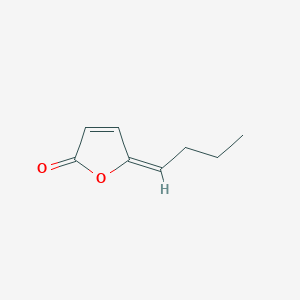
![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)
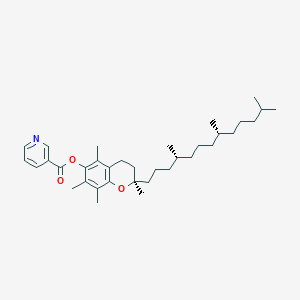

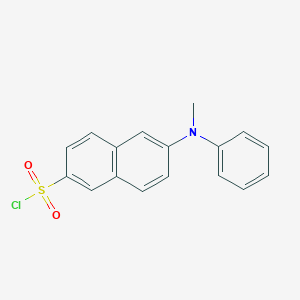
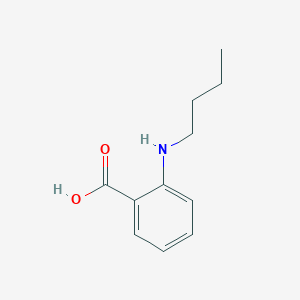
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)


![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
